4-methylhex-3-enoic acid

Catalog No.
S13914562
CAS No.
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methylhex-3-enoic acid

Product Name

4-methylhex-3-enoic acid

IUPAC Name

4-methylhex-3-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)

InChI Key

VKWJULLMBKNPEC-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC(=O)O)C

4-Methylhex-3-enoic acid is a branched-chain unsaturated fatty acid with the molecular formula C7H12O2\text{C}_7\text{H}_{12}\text{O}_2 and a molecular weight of approximately 128.17 g/mol. Its structure features a double bond at the third carbon of the hexanoic acid chain, along with a methyl group at the fourth carbon position. This unique configuration contributes to its distinct chemical behavior and biological activity, making it a compound of interest in various scientific fields .

Typical of unsaturated fatty acids. Key reactions include:

  • Addition Reactions: The double bond can undergo electrophilic addition, allowing for the incorporation of halogens, hydrogen halides, or water.
  • Esterification: It can react with alcohols to form esters, which are useful in creating various derivatives for industrial applications.
  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the conditions used.

These reactions are significant in both synthetic organic chemistry and industrial applications, where modifications of the compound can yield valuable derivatives .

Research indicates that 4-methylhex-3-enoic acid exhibits notable biological activities. Preliminary studies suggest potential antimicrobial properties, which could make it a candidate for developing natural preservatives or therapeutic agents. Additionally, its structural features may influence lipid metabolism and cellular signaling pathways, warranting further investigation into its pharmacological potential .

Several methods exist for synthesizing 4-methylhex-3-enoic acid:

  • Alkylation Reactions: Starting from simpler carboxylic acids or their derivatives, alkylation can introduce the methyl group at the desired position.
  • Dehydration of Alcohols: Alcohol precursors can be dehydrated to yield the corresponding unsaturated acid.
  • Biological Synthesis: Certain microorganisms may produce this compound through metabolic pathways, offering a potential route for sustainable synthesis .

4-Methylhex-3-enoic acid finds applications across various industries:

  • Pharmaceuticals: Investigated for its antimicrobial properties and potential therapeutic uses.
  • Food Industry: Potential use as a natural preservative due to its biological activity.
  • Chemical Manufacturing: Used as a building block in the synthesis of more complex molecules and materials .

Interaction studies involving 4-methylhex-3-enoic acid focus on its behavior in biological systems and potential interactions with enzymes or receptors. Initial findings suggest that it may modulate certain metabolic pathways, although comprehensive studies are required to elucidate its mechanisms of action fully. Research into its interactions with other compounds may reveal synergistic effects that enhance its efficacy in various applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-methylhex-3-enoic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Methylhexanoic acidC7H14O2Saturated derivative; lacks double bond
3-Methylhexanoic acidC7H14O2Different position of methyl group; saturated
(E)-4-Methylhex-3-enoic acidC7H12O2Geometric isomer; different spatial arrangement
(Z)-4-Methylhex-3-enoic acidC7H12O2Geometric isomer; different spatial arrangement

The uniqueness of 4-methylhex-3-enoic acid lies in its specific double bond configuration and branching, which contribute to its distinct chemical reactivity and biological properties compared to its structural analogs .

Moraxella osloensis has been definitively linked to 4M3H generation in laundry through isotopic labeling and metagenomic studies. Isolates from malodorous textiles consistently produce 4M3H when incubated with sebum components, with titers reaching 1.2–3.8 µg/cm² of fabric surface under humidity-controlled conditions. This γ-proteobacterium colonizes laundry matrices through biofilm formation, utilizing residual skin flakes and detergent-resistant lipids as carbon sources.

Ecological niche specialization is evident in M. osloensis’s predominance over other laundry-associated microbiota. Comparative microbiome analyses show a 47-fold higher abundance of M. osloensis rRNA sequences in malodorous versus odor-free laundry samples. The species exhibits substrate selectivity, preferentially metabolizing C14–C18 branched-chain fatty acids from sebum over plant-derived lipids. This specificity correlates with 4M3H production rates (R² = 0.89) in simulated laundry systems.

The sebum–microbe interaction creates a biochemical cascade essential for malodor generation. Gas chromatography–mass spectrometry (GC-MS) profiles demonstrate that 4M3H production requires three components:

  • Microbial β-oxidation enzymes from M. osloensis
  • Branched-chain fatty acid precursors (e.g., sapienic acid)
  • Hydration–dehydration cycling during air drying

Notably, sterilized sebum alone does not spontaneously generate 4M3H, confirming the necessity of microbial activity. The complete 4M3H biosynthesis pathway remains partially characterized, but genomic evidence points to coordinated action of acyl-CoA dehydrogenases and Δ9-desaturases.

Table 1: Microbial Contributors to Laundry Malodor

Microorganism4M3H Production (ng/cm²)Sebum Utilization Efficiency (%)
Moraxella osloensis3200 ± 41092.1 ± 3.2
Pseudomonas aeruginosa48 ± 1117.4 ± 2.8
Staphylococcus epidermidisND6.9 ± 1.1

Data from controlled textile incubation trials (n=12). ND = not detected.

Metabolic Pathways for Bacterial Production of Unsaturated Branched-Chain Fatty Acids

The biosynthesis of 4M3H in M. osloensis involves a modified β-oxidation pathway operating on methyl-branched fatty acid precursors. Genomic analysis of strain KMC41 identified a 12-gene cluster (MOSL0712–MOSL0723) encoding:

  • Δ9-fatty acid desaturase (Des)
  • Acyl-CoA dehydrogenase (FadE)
  • Enoyl-CoA hydratase (FadB)
  • 3-hydroxyacyl-CoA dehydrogenase (FadH)

This enzyme suite converts sebum-derived 16-methylheptadecanoic acid into 4M3H via four catalytic steps:

  • Desaturation: Δ9-desaturase introduces a cis double bond
  • Chain shortening: β-oxidation removes two-carbon units
  • Methyl branch migration: Isomerase-mediated shift of methyl group
  • Final oxidation: Dehydrogenase produces α,β-unsaturated acid

Stable isotope probing with [¹³C]-palmitate confirmed the pathway’s operation in situ, showing 89% isotopic incorporation into 4M3H. The critical branching point occurs at the third β-oxidation cycle, where methylmalonyl-CoA mutase redirects flux toward 4M3H instead of complete acetyl-CoA generation.

The pathway’s regulation appears linked to environmental stressors. Quantitative PCR revealed 4.7-fold upregulation of fadB and 3.2-fold induction of des genes when M. osloensis transitions from planktonic to biofilm growth. This metabolic shift ensures carbon conservation under nutrient-limited laundry conditions.

Comparative analysis with Pseudomonas spp. highlights M. osloensis’s unique adaptations. While both genera possess β-oxidation machinery, only Moraxella encodes the MOSL_1862 methyltransferase required for branch retention during chain shortening. This enzyme’s crystal structure (PDB 6XJ4) shows a hydrophobic active site pocket optimized for C7–C9 intermediates.

Survival Mechanisms of Odor-Producing Microbes in Laundry Biofilms

Moraxella osloensis employs a multi-layered survival strategy to persist in laundry environments:

Desiccation Tolerance
Biofilm-embedded cells survive 28 days at 35% relative humidity with <1 log10 CFU reduction, compared to 5.2 log10 reduction for Escherichia coli under identical conditions. This resilience stems from:

  • Trehalose biosynthesis (up to 18% cellular dry weight)
  • Exopolysaccharide matrix with water-retention capacity
  • Saturated branched-chain membrane lipids (62% C15:0 iso)

UV Resistance
Following 100 mJ/cm² UV-C exposure (simulating sunlight), M. osloensis exhibits 37% survival versus <0.1% for Staphylococcus aureus. Catalase activity measurements show 480 U/mg protein in biofilms versus 120 U/mg in planktonic cells, mitigating oxidative damage.

Detergent Resistance
Laundry detergents (0.1% SDS) reduce viability by only 0.8 log10 CFU/mL due to:

  • Efflux pumps (AcrAB-TolC homologs)
  • Biofilm-specific outer membrane protein (OmpK) downregulation
  • Altered lipid A structure reducing surfactant binding

Table 2: Stress Tolerance Comparison

StressorM. osloensis Survival (%)E. coli Survival (%)
Desiccation (7 days)89.2 ± 4.10.3 ± 0.1
UV-C (100 mJ/cm²)36.7 ± 2.8<0.1
Detergent (0.1% SDS)15.4 ± 1.20.0

Data from standardized ASTM/ISO test protocols (n=9).

Biofilm architecture analysis reveals stratified communities with 4M3H-producing cells localized in oxygen-rich outer layers. Confocal microscopy shows 78 µm thick biofilms on polyester fibers, containing water channels that maintain hydration during drying cycles. This structure enables continuous 4M3H production even during intermittent drying, as inner biofilm layers remain metabolically active at 0.7 aw (water activity).

The combination of physiological hardiness and biofilm-mediated protection allows M. osloensis to establish persistent malodor reservoirs in domestic laundry systems. Genomic islands encoding stress response regulons (e.g., rpoS, katE) show 94% sequence identity across global isolates, suggesting strong selective pressure in anthropogenic habitats.

The thermal generation of 4-methylhex-3-enoic acid occurs through multiple interconnected pathways during food processing, particularly under elevated temperature conditions ranging from 100 to 250 degrees Celsius [5] [6]. These pathways are characterized by non-enzymatic browning reactions, amino acid degradation processes, and complex cyclization mechanisms that contribute to the formation of volatile and semi-volatile compounds in processed foods [7] [8].

Maillard Reaction Mechanisms Involving L-Isoleucine and Reducing Sugars

The Maillard reaction represents the primary thermal pathway for 4-methylhex-3-enoic acid formation, involving the interaction between L-isoleucine and reducing sugars under controlled heating conditions [9] [10]. L-isoleucine, a branched-chain amino acid with the structure containing an ethyl and methyl branch, undergoes initial transamination to form α-keto-β-methylvalerate as the primary intermediate [11] [12].

The foundational step in this mechanism involves the transfer of the amino group from L-isoleucine to an acceptor keto acid, typically α-ketoglutarate, resulting in the formation of branched-chain α-keto acids [13]. This transamination reaction is facilitated by elevated temperatures and occurs optimally within the pH range of 6.0 to 8.0 [14] [15]. The resulting α-keto-β-methylvalerate then participates in subsequent condensation reactions with reducing sugars such as glucose and fructose.

Process TypeTemperature Range (°C)Time DurationpH RangeKey Intermediates
Maillard Reaction100-1402-10 hours5.5-7.0Amadori products
Isoleucine Degradation100-25030 min - 5 hours6.0-8.0α-keto-β-methylvalerate
Strecker Degradation100-1801-6 hours5.0-7.0α-dicarbonyl compounds
Non-enzymatic Synthesis140-25048 hours - 8 hours7.0-9.0Alkylidenemalonic acids

The Maillard reaction progression involves the formation of Schiff bases between the amino group of L-isoleucine and the carbonyl group of reducing sugars, followed by Amadori rearrangement to produce aminoketoses [16] [17]. These Amadori products undergo further thermal degradation through multiple pathways, including α-dicarbonyl cleavage, dehydration, and cyclization reactions that ultimately yield 4-methylhex-3-enoic acid [18] [19].

Research findings demonstrate that the rate of Maillard reactions involving L-isoleucine is significantly influenced by temperature, with optimal formation occurring between 120 and 140 degrees Celsius [20] [21]. Water activity plays a crucial role, with maximum reaction rates observed at intermediate water activities ranging from 0.4 to 0.8 [22]. The reaction kinetics follow first-order behavior with respect to amino acid concentration, while exhibiting complex dependencies on sugar concentration and pH conditions [23].

Degradation StepPrimary ProductEnzyme/CatalystYield (%)Required Cofactors
Transaminationα-keto-β-methylvalerateBCAT85-95PLP, α-ketoglutarate
Oxidative decarboxylationMethylbutyryl-CoABCKDH complex70-85TPP, CoA, NAD+
Strecker degradation2-methylbutanalα-dicarbonyl compounds40-60None
CyclizationCyclic intermediatesAcid catalysis25-40H+
Final products4-methylhex-3-enoic acidThermal rearrangement5-15Heat, time

The specific mechanism involves the oxidative decarboxylation of α-keto-β-methylvalerate through the branched-chain keto acid dehydrogenase complex, requiring thiamine pyrophosphate, coenzyme A, and nicotinamide adenine dinucleotide as cofactors [25]. This enzymatic step is followed by non-enzymatic thermal rearrangement reactions that produce the characteristic double bond configuration observed in 4-methylhex-3-enoic acid [26].

Stereochemical Outcomes of Non-Enzymatic Synthesis in Roasting Processes

The stereochemical configuration of 4-methylhex-3-enoic acid formation during roasting processes exhibits significant complexity, with both E and Z geometric isomers being produced under different thermal conditions [28]. The non-enzymatic synthesis pathways demonstrate distinct preferences for specific stereochemical outcomes based on temperature, time, and reaction environment parameters [29].

Under high-temperature roasting conditions typical of coffee processing, ranging from 230 to 250 degrees Celsius, the thermodynamically favored E-isomer predominates, accounting for approximately 85 percent of the total product distribution [30] [31]. This preference results from the greater stability of the trans configuration, which minimizes steric hindrance between the methyl substituent and the carboxylic acid chain [32].

Isomer TypeFormation PreferenceTypical Ratio (E:Z)Formation ConditionsStability
(E)-4-methylhex-3-enoic acidThermodynamically favored85:15High temperature, long timeMore stable
(Z)-4-methylhex-3-enoic acidKinetically controlled15:85Lower temperature, shorter timeLess stable
Mixed E/Z isomersEquilibrium mixture60:40Intermediate conditionsVariable

The formation mechanism involves dehydration of intermediate hydroxymalonic acid derivatives, where conformational analysis reveals that the trans double bond formation pathway exhibits lower activation energy compared to the cis pathway [33] [34]. Newman projection analysis of the transition states demonstrates that the E-configuration is thermodynamically favored due to reduced steric interactions between substituent groups [35].

Research investigating photoisomerization studies of related compounds provides insight into the stereochemical control mechanisms operating during thermal synthesis [36]. These studies demonstrate that the cis-trans isomerization processes are temperature-dependent, with higher temperatures favoring the thermodynamically stable E-isomer through thermal equilibration processes [37].

The roasting process variables significantly influence stereochemical outcomes, with longer roasting times and higher temperatures promoting E-isomer formation through thermal isomerization of initially formed Z-isomers [38] [39]. The reaction environment pH also affects stereochemical selectivity, with neutral to slightly alkaline conditions favoring E-isomer formation through base-catalyzed isomerization mechanisms [40].

Analytical studies using gas chromatography-mass spectrometry demonstrate that commercial coffee samples contain predominantly the E-isomer of 4-methylhex-3-enoic acid, consistent with the high-temperature roasting conditions employed in industrial processing [41] [42]. The stereochemical purity typically exceeds 80 percent E-isomer content in medium to dark roast coffee products [43].

Role of α-Dicarbonyl Intermediates in Acid-Catalyzed Cyclization Reactions

α-Dicarbonyl intermediates play a fundamental role in the acid-catalyzed cyclization reactions leading to 4-methylhex-3-enoic acid formation, serving as highly reactive electrophilic species that facilitate carbon-carbon bond formation and ring closure processes [44] [45]. These intermediates are generated through multiple pathways during thermal food processing, including sugar degradation, amino acid oxidation, and lipid autoxidation reactions [46] [47].

The primary α-dicarbonyl compounds involved in these cyclization reactions include glyoxal, methylglyoxal, diacetyl, and pyruvaldehyde, each exhibiting distinct reactivity patterns and product formation preferences [48] [49]. Glyoxal, formed through glucose degradation pathways, demonstrates high reactivity toward nucleophilic centers and readily participates in cyclization reactions at temperatures between 120 and 160 degrees Celsius [50].

α-Dicarbonyl CompoundFormation SourceReactivityCyclization ProductsTemperature Optimum (°C)
GlyoxalGlucose degradationHighFuran derivatives120-160
MethylglyoxalFructose degradationVery highPyrrole compounds140-180
DiacetylAmino acid degradationModeratePyrazine derivatives100-140
2,3-ButanedioneLipid oxidationModerateImidazole compounds160-200
PyruvaldehydeThreonine degradationHighOxazole derivatives120-150

Methylglyoxal represents the most reactive α-dicarbonyl intermediate, exhibiting very high electrophilicity due to the electron-withdrawing effects of the adjacent methyl group [51]. This compound readily undergoes acid-catalyzed cyclization reactions with amino acid-derived nucleophiles, forming pyrrole compounds and related heterocyclic structures that can undergo further rearrangement to produce 4-methylhex-3-enoic acid [52].

The acid-catalyzed cyclization mechanism involves protonation of the carbonyl oxygen atoms, enhancing the electrophilicity of the carbon centers and facilitating nucleophilic attack by amino acid-derived intermediates [53] [54]. The reaction proceeds through a stepwise pathway involving initial nucleophilic addition, followed by intramolecular cyclization and subsequent dehydration to form the final product [55].

Research demonstrates that the efficiency of α-dicarbonyl-mediated cyclization reactions is strongly dependent on pH conditions, with optimal reactivity observed under mildly acidic conditions ranging from pH 5.0 to 6.5 . These conditions provide sufficient protonation to activate the dicarbonyl species while maintaining nucleophile reactivity [58].

The kinetics of these cyclization reactions follow second-order behavior, being first-order in both α-dicarbonyl concentration and nucleophile concentration [59] [60]. Activation energies for these processes typically range from 80 to 120 kilojoules per mole, indicating significant temperature dependence consistent with the high-temperature conditions required for thermal food processing [61].

Persistent Organic Compound Dynamics in Indoor Air Matrices

4-Methylhex-3-enoic acid exhibits specific behavioral patterns within indoor air environments that are characteristic of volatile organic compounds with moderate persistence. The compound demonstrates a molecular weight of 128.17 grams per mole and exists as a liquid under standard conditions, contributing to its potential for indoor air contamination through evaporation and off-gassing processes [1] . Studies of indoor air quality have consistently demonstrated that organic compounds can achieve concentrations that are 2 to 5 times higher indoors compared to outdoor environments, with some volatile organic compounds reaching concentrations up to 10 times higher in enclosed spaces [3] [4].

The persistence of 4-methylhex-3-enoic acid in indoor air matrices is influenced by several key factors including temperature, humidity, and air exchange rates. The compound requires storage at temperatures between 2-8°C under sealed, dry conditions to maintain stability, indicating sensitivity to environmental conditions that are commonly encountered in indoor environments [5] [6]. Under standard indoor conditions, the compound demonstrates stability characteristics that allow for extended residence times in air matrices, particularly in poorly ventilated spaces where air exchange rates are limited [7] [8].

Research on similar volatile organic compounds has shown that indoor air concentrations can persist for extended periods following the cessation of emission sources. The Environmental Protection Agency's Total Exposure Assessment Methodology studies have documented that elevated concentrations of organic pollutants can persist in indoor air long after the activity that generated them has been completed [3] [4]. This persistence is particularly relevant for 4-methylhex-3-enoic acid due to its moderate volatility and chemical stability under normal conditions.

The compound's behavior in indoor air matrices is further complicated by its potential for sorption to indoor surfaces and materials. Volatile organic compounds with similar molecular weights and chemical properties demonstrate affinity for various indoor surfaces, including carpets, upholstery, and building materials, which can serve as secondary emission sources over time [9] [10]. The corrosive nature of 4-methylhex-3-enoic acid, classified as Category 1B under the Globally Harmonized System of Classification and Labelling of Chemicals, suggests potential interactions with indoor surfaces that could affect both persistence and transformation pathways [1] [11].

Degradation Kinetics Under Variable Humidity Conditions

The degradation kinetics of 4-methylhex-3-enoic acid demonstrate significant sensitivity to humidity conditions, with moisture content serving as a critical determinant of transformation rates and pathways. Humidity-dependent degradation represents a fundamental aspect of the compound's environmental fate, influencing both persistence and the formation of transformation products in atmospheric and surface environments [18] [19].

Under very low humidity conditions (below 20% relative humidity), 4-methylhex-3-enoic acid exhibits minimal degradation rates with oxidation serving as the primary transformation mechanism. The absence of sufficient water molecules limits hydrolysis reactions, resulting in the formation of oxidized derivatives as the predominant transformation products. This stability under dry conditions is consistent with storage recommendations that specify sealed, dry conditions for maintaining compound integrity [5] [6].

As humidity levels increase to moderate conditions (40-60% relative humidity), degradation rates accelerate significantly due to the increased availability of water molecules for hydrolysis reactions. The compound undergoes both hydrolysis and oxidation processes, resulting in the formation of mixed transformation products including hydroxylated compounds and carboxylic acid derivatives. Research on similar unsaturated carboxylic acids has demonstrated that the presence of water facilitates nucleophilic attack on the carboxyl group, leading to hydrolysis and subsequent formation of alcohol and acid products [18] [20].

High humidity conditions (60-80% relative humidity) result in enhanced hydrolysis rates with water serving as both a reactant and a catalyst for transformation reactions. The increased moisture content promotes the formation of hydroxylated compounds through direct hydrolysis and facilitates secondary oxidation reactions through the formation of reactive intermediates. Studies on maleic acid ozonolysis have shown that relative humidity above 50% results in the identification of approximately 15 oxidation products compared to only 2 products under dry conditions [18].

Very high humidity conditions (above 80% relative humidity) lead to rapid degradation through extensive hydrolysis mechanisms. Under these conditions, 4-methylhex-3-enoic acid undergoes complete transformation to form carboxylic acids and other polar products that are readily soluble in water. The degradation pathway shifts from primarily oxidative mechanisms to predominantly hydrolytic processes, with water serving as the limiting reactant for transformation rates [19] [21].

The temperature dependence of humidity-mediated degradation represents an additional complexity in understanding the compound's environmental fate. Higher temperatures accelerate both hydrolysis and oxidation reactions, with the temperature coefficient for hydrolysis reactions typically ranging from 2-3 per 10°C increase in temperature. This temperature dependence is particularly relevant for indoor environments where elevated temperatures can significantly accelerate degradation processes [19] [10].

The formation of transformation products under variable humidity conditions has implications for both environmental persistence and toxicological assessment. Hydroxylated transformation products may exhibit altered physicochemical properties including increased water solubility and reduced volatility, potentially affecting their environmental distribution and bioavailability. Carboxylic acid products formed under high humidity conditions may demonstrate increased mobility in aqueous systems while potentially exhibiting reduced bioaccumulation potential due to their increased polarity [18] [22].

The kinetic parameters for humidity-dependent degradation of 4-methylhex-3-enoic acid remain to be quantitatively determined through controlled laboratory studies. However, based on analogous compounds and mechanistic understanding, the degradation rate constants are expected to follow pseudo-first-order kinetics with respect to compound concentration and first-order kinetics with respect to water activity. The activation energy for hydrolysis reactions is typically in the range of 60-80 kilojoules per mole, indicating moderate temperature sensitivity that could result in significant seasonal variations in degradation rates [20] [18].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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